molecular formula C17H27ClN2O2 B2627977 N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride CAS No. 1607262-19-0

N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride

Cat. No.: B2627977
CAS No.: 1607262-19-0
M. Wt: 326.87
InChI Key: QTKCIIXNCPSTIO-UHFFFAOYSA-N
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Description

N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminocyclohexyl group attached to a butoxybenzamide moiety, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride typically involves the reaction of 2-aminocyclohexanol with 4-butoxybenzoyl chloride under basic conditions to form the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminocyclohexyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the butoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminocyclohexyl group may play a crucial role in binding to these targets, while the butoxybenzamide moiety can modulate the compound’s overall activity and selectivity. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An aliphatic amine with similar structural features but different functional groups.

    N-(2-aminocyclohexyl)-2-chloronicotinamide hydrochloride: A related compound with a chloronicotinamide moiety instead of butoxybenzamide.

    U-47700: A non-fentanyl synthetic opioid with a similar aminocyclohexyl group but different pharmacological properties.

Uniqueness

N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride stands out due to its unique combination of an aminocyclohexyl group and a butoxybenzamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-aminocyclohexyl)-4-butoxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18;/h8-11,15-16H,2-7,12,18H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKCIIXNCPSTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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